molecular formula C12H17ClO3S B14646986 3-tert-Butylphenyl 2-chloroethane-1-sulfonate CAS No. 54118-88-6

3-tert-Butylphenyl 2-chloroethane-1-sulfonate

Cat. No.: B14646986
CAS No.: 54118-88-6
M. Wt: 276.78 g/mol
InChI Key: UHEFSZVXXDJYSJ-UHFFFAOYSA-N
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Description

3-tert-Butylphenyl 2-chloroethane-1-sulfonate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a 2-chloroethane-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate typically involves the reaction of 3-tert-butylphenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

[ \text{3-tert-Butylphenol} + \text{2-chloroethanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylphenyl 2-chloroethane-1-sulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution (SN2): The chloro group can be replaced by nucleophiles such as alkoxides, thiolates, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and a base, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Alkoxides (e.g., sodium ethoxide), thiolates (e.g., sodium thiolate), and amines (e.g., methylamine) are common nucleophiles used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as ethers, thioethers, or amines are formed.

    Elimination Reactions: Alkenes are the major products.

    Hydrolysis: The corresponding sulfonic acid is formed.

Scientific Research Applications

3-tert-Butylphenyl 2-chloroethane-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate involves its ability to act as an electrophile due to the presence of the chloro and sulfonate groups. These groups can undergo nucleophilic attack, leading to the formation of new bonds and the modification of other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butylphenyl 2-bromoethane-1-sulfonate
  • 3-tert-Butylphenyl 2-iodoethane-1-sulfonate
  • 3-tert-Butylphenyl 2-fluoroethane-1-sulfonate

Comparison

Compared to its analogs with different halogens (bromo, iodo, fluoro), 3-tert-Butylphenyl 2-chloroethane-1-sulfonate has unique reactivity due to the moderate leaving group ability of the chloro group. Bromine and iodine analogs may undergo reactions more readily due to better leaving group properties, while the fluoro analog may be less reactive.

Properties

CAS No.

54118-88-6

Molecular Formula

C12H17ClO3S

Molecular Weight

276.78 g/mol

IUPAC Name

(3-tert-butylphenyl) 2-chloroethanesulfonate

InChI

InChI=1S/C12H17ClO3S/c1-12(2,3)10-5-4-6-11(9-10)16-17(14,15)8-7-13/h4-6,9H,7-8H2,1-3H3

InChI Key

UHEFSZVXXDJYSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OS(=O)(=O)CCCl

Origin of Product

United States

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